molecular formula C10H16N4O B14869734 2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol

2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol

Cat. No.: B14869734
M. Wt: 208.26 g/mol
InChI Key: FCZWWQCZPAMPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 2-position, a hydroxyl group at the 5-position, and a 4-methylpiperazin-1-yl group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-methylpiperazin-1-yl group at the 4-position of the pyrimidine ring can be achieved through nucleophilic substitution reactions. This often involves the use of a suitable leaving group, such as a halide, and the corresponding piperazine derivative.

    Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the pyrimidine ring or the piperazine moiety.

    Substitution: The methyl and piperazine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reagents: Halides, sulfonates, and other leaving groups can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazin-1-yl group enhances its solubility and bioavailability, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol

InChI

InChI=1S/C10H16N4O/c1-8-11-7-9(15)10(12-8)14-5-3-13(2)4-6-14/h7,15H,3-6H2,1-2H3

InChI Key

FCZWWQCZPAMPCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N2CCN(CC2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.